molecular formula C13H24O2 B1215220 6-Hydroxydihydrotheaspirane CAS No. 53398-90-6

6-Hydroxydihydrotheaspirane

Cat. No. B1215220
CAS RN: 53398-90-6
M. Wt: 212.33 g/mol
InChI Key: LJOISVFAMDWVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2, 6, 10, 10-Tetramethyl-1-oxaspiro[4. 5]decan-6-ol, also known as 6-hydroxydihydrotheaspirane or fema 3549, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. 2, 6, 10, 10-Tetramethyl-1-oxaspiro[4. 5]decan-6-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 6, 10, 10-tetramethyl-1-oxaspiro[4. 5]decan-6-ol is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 6, 10, 10-tetramethyl-1-oxaspiro[4. 5]decan-6-ol can be found in tea. This makes 2, 6, 10, 10-tetramethyl-1-oxaspiro[4. 5]decan-6-ol a potential biomarker for the consumption of this food product.

properties

CAS RN

53398-90-6

Product Name

6-Hydroxydihydrotheaspirane

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol

InChI

InChI=1S/C13H24O2/c1-10-6-9-13(15-10)11(2,3)7-5-8-12(13,4)14/h10,14H,5-9H2,1-4H3

InChI Key

LJOISVFAMDWVFA-UHFFFAOYSA-N

SMILES

CC1CCC2(O1)C(CCCC2(C)O)(C)C

Canonical SMILES

CC1CCC2(O1)C(CCCC2(C)O)(C)C

density

1.006-1.010

Other CAS RN

57967-68-7
57967-70-1
53398-90-6

physical_description

Colourless to yellow liquid;  Camphoraceous woody green aroma

solubility

Soluble in fats;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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